molecular formula C21H17N5O4 B2846586 N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921850-85-3

N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2846586
CAS No.: 921850-85-3
M. Wt: 403.398
InChI Key: RUIHFBOAGYMHTQ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.398. The purity is usually 95%.
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Biological Activity

N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a complex pyrrolo[3,2-d]pyrimidine core known for its diverse biological activities. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired structural attributes.

Anticancer Properties

Recent studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound showed potent inhibition of various cancer cell lines including human lung adenocarcinoma (A549) and pancreatic adenocarcinoma (CFPAC-1) cells. The mechanism of action is believed to involve apoptosis induction and inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

Table 1: Summary of Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5fCFPAC-10.79Induction of apoptosis
OtherA549VariesEGFR inhibition
OtherHeLaVariesMitochondrial pathway activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting a potential role in treating bacterial infections .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Comparison Drug
Staphylococcus aureus32Streptomycin
Escherichia coli64Ampicillin
Pseudomonas aeruginosa<16Ciprofloxacin

Case Studies

  • Anticancer Efficacy : A study involving the administration of a pyrrolo[3,2-d]pyrimidine derivative in murine models showed significant tumor reduction in xenograft models of pancreatic cancer. The compound was administered at varying doses over a four-week period, resulting in a dose-dependent response with minimal toxicity observed.
  • Antimicrobial Testing : In vitro assays were conducted using agar diffusion methods to evaluate the antimicrobial efficacy of the compound against clinical isolates. The results indicated that the compound exhibited bactericidal effects within 24 hours of exposure.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that derivatives of compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. This compound may function similarly by targeting pathways critical for tumor growth.
    • Case Studies : Various studies have documented the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in preclinical models of cancer. For instance, certain derivatives have shown promising results in inhibiting the growth of breast and colon cancer cell lines.
  • Antiviral Properties
    • Target Viruses : Compounds related to this structure have been investigated for their antiviral capabilities against viruses such as HIV and Hepatitis C.
    • Research Findings : A study demonstrated that pyrimidine derivatives could inhibit viral replication through interference with viral polymerases, suggesting that N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide might possess similar properties.
  • Anti-inflammatory Applications
    • Biological Activity : The compound's potential anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways. Research has shown that similar compounds can reduce the production of pro-inflammatory cytokines.
    • Clinical Relevance : Investigations into the use of this compound for treating conditions such as rheumatoid arthritis are ongoing.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving starting materials such as substituted phenyl derivatives and pyrimidine precursors. The ability to modify functional groups allows for the exploration of a wide range of biological activities.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-25-11-15(19(28)23-13-9-7-12(8-10-13)18(22)27)16-17(25)20(29)26(21(30)24-16)14-5-3-2-4-6-14/h2-11H,1H3,(H2,22,27)(H,23,28)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIHFBOAGYMHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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